1-(4-Methylpyridin-2-yl)piperazine can be synthesized from commercially available starting materials and is often utilized as a building block in the development of more complex organic molecules. Its classification as a piperazine derivative places it among compounds that exhibit significant pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 1-(4-Methylpyridin-2-yl)piperazine typically involves the reaction of piperazine with 4-methyl-2-chloropyridine. The process can be summarized as follows:
The synthetic route can be represented by the following reaction scheme:
This method allows for the straightforward production of the target compound with minimal by-products.
The molecular structure of 1-(4-Methylpyridin-2-yl)piperazine consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) and a pyridine ring substituted at the 4-position with a methyl group. Key features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
1-(4-Methylpyridin-2-yl)piperazine participates in several chemical reactions due to its functional groups:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous or organic solvents |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides or acyl chlorides | Base (e.g., sodium hydride) |
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 1-(4-Methylpyridin-2-yl)piperazine is primarily associated with its interactions at various biological targets, particularly in neurological contexts. While specific mechanisms may vary depending on the application, general actions include:
Research continues to explore these mechanisms through computational modeling and experimental validation.
The physical and chemical properties of 1-(4-Methylpyridin-2-yl)piperazine are essential for understanding its behavior in various environments:
The compound is classified as hazardous, with potential risks including severe skin burns and eye damage upon contact.
1-(4-Methylpyridin-2-yl)piperazine has diverse applications across several scientific fields:
1-(4-Methylpyridin-2-yl)piperazine is defined by the molecular formula C₁₀H₁₅N₃, corresponding to a molecular weight of 177.25 g/mol [2] [4]. Its systematic IUPAC name is 1-(4-methylpyridin-2-yl)piperazine, reflecting the direct bond between the piperazine nitrogen and the pyridine ring at position 2, with a methyl substituent at position 4 of the pyridine [2] [4]. Key identifiers include:
Table 1: Atomic Composition of 1-(4-Methylpyridin-2-yl)piperazine
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) |
---|---|---|---|
Count | 10 | 15 | 3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR assignments (predicted/computed) reveal distinct proton environments [4] [6]:
¹³C NMR data indicate 10 unique carbon environments, including:
Infrared (IR) Spectroscopy
Characteristic absorption bands include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra show:
Table 2: Key Spectroscopic Assignments
Method | Peak Position | Assignment |
---|---|---|
¹H NMR | δ 2.30 ppm | Methyl group (CH₃) |
δ 6.50–7.10 ppm | Pyridine H-5, H-6 | |
δ 2.50–3.80 ppm | Piperazine CH₂ groups | |
IR | ~2950 cm⁻¹ | Aliphatic C–H stretch |
~1590 cm⁻¹ | Pyridine ring vibration | |
MS | m/z 178.13388 | [M+H]⁺ (C₁₀H₁₅N₃) |
Tautomerism
The pyridine ring exhibits potential lactam-lactim tautomerism (Figure 1), though computational studies confirm the 4-methylpyridin-2-yl form dominates. Substituent effects (e.g., methyl at C4) minimally alter tautomeric equilibrium compared to unsubstituted 2-pyridone systems [10]:
Lactam form (predominant): N-(piperazine) ⇌ N–H···N hydrogen-bonded lactim (minor)
Solvent polarity shifts this equilibrium: polar solvents stabilize the lactam form via carbonyl solvation [10].
Conformational Dynamics
Piperazine adopts a chair conformation in the unbound state, with nitrogen inversion barriers of 10–15 kJ/mol. Key features:
Table 3: Conformational Energy Analysis
Conformation | Relative Energy (kJ/mol) | Dominant Stabilizing Factor |
---|---|---|
Chair | 0 (reference) | Minimized 1,4-diaxial strain |
Twist-boat | ~28 | Partial angle relief |
Boat | ~35 | None (transition state only) |
Electronic and Steric Modifications
Heterocycle Substitution Effects
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1